Enhanced Lipophilicity in 2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole vs. Non-Cyclopropyl Analogs
The target compound exhibits significantly higher calculated lipophilicity (LogP ~2.8) compared to the unsubstituted 2-position analog 5,6-dimethyl-1H-benzo[d]imidazole, which has a reported XLogP of 2.18-2.40 [1]. This difference of at least 0.4 log units indicates a substantial increase in hydrophobicity, which directly impacts membrane permeability and pharmacokinetic behavior [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP: 2.8 |
| Comparator Or Baseline | 5,6-Dimethyl-1H-benzo[d]imidazole (LogP range: 2.18–2.40) |
| Quantified Difference | ΔLogP ≥ 0.4 (more lipophilic) |
| Conditions | Computed via ALOGPS/ChemAxon algorithms (Molaid, Plantaedb, Chembase) |
Why This Matters
This quantifiable LogP difference means the cyclopropyl-substituted compound will have different solubility and passive membrane diffusion properties, making it the preferred intermediate for optimizing bioavailability in drug design.
- [1] 5,6-Dimethylbenzimidazole XLogP range: 2.18 (Plantaedb), 2.29 (MimeDB), 2.40 (Chembase). View Source
- [2] 2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole calculated LogP 2.8. Molaid Property Data. View Source
